Morpholin-2-ylboronic acid
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Overview
Description
Morpholin-2-ylboronic acid is an organoboron compound that features a morpholine ring attached to a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: Morpholin-2-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of morpholine with boronic acid derivatives under controlled conditions. For instance, the reaction of morpholine with boronic esters in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: Morpholin-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert it into boron-containing alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura reactions, along with bases like potassium carbonate.
Major Products: The major products formed from these reactions include various boronic esters, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Morpholin-2-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of morpholin-2-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with target molecules, forming stable complexes that can modulate biological activity or facilitate chemical transformations .
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Pyridinylboronic acid
Comparison: Morpholin-2-ylboronic acid is unique due to its morpholine ring, which imparts distinct chemical properties and reactivity compared to other boronic acids. This structural feature enhances its solubility and stability, making it particularly useful in aqueous environments and biological systems .
Properties
CAS No. |
2225151-85-7 |
---|---|
Molecular Formula |
C4H10BNO3 |
Molecular Weight |
130.94 g/mol |
IUPAC Name |
morpholin-2-ylboronic acid |
InChI |
InChI=1S/C4H10BNO3/c7-5(8)4-3-6-1-2-9-4/h4,6-8H,1-3H2 |
InChI Key |
QWBTXAJUCOPYBQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CNCCO1)(O)O |
Origin of Product |
United States |
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